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Compound of Interest

Compound Name: 3-Matida

Cat. No.: B1664605 Get Quote

An In-Depth Technical Guide to 3-MATIDA: A Selective mGluR1 Antagonist

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of 3-MATIDA, a potent and selective antagonist of the metabotropic

glutamate receptor 1 (mGluR1). This document is intended for researchers, scientists, and

professionals in the field of drug development.

Chemical Structure and Properties
3-MATIDA, an acronym for 3-methyl-5-carboxy-thien-2-yl-glycine, is a heterocyclic alpha-amino

acid derivative.[1] Its chemical structure and key physicochemical properties are summarized

below.

Chemical Structure:

Table 1: Physicochemical Properties of 3-MATIDA
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Property Value Source

IUPAC Name

5-[amino(carboxy)methyl]-4-

methylthiophene-2-carboxylic

acid

[2]

Molecular Formula C₈H₉NO₄S [2][3]

Molecular Weight 215.23 g/mol [2]

CAS Number 518357-51-2

Topological Polar Surface Area 128.86 Å²

Hydrogen Bond Donors 3

Hydrogen Bond Acceptors 5

Rotatable Bonds 3

Biological Activity and Mechanism of Action
3-MATIDA is a potent and selective competitive antagonist of the metabotropic glutamate

receptor 1 (mGluR1). The antagonistic activity resides in the (+)-isomer. It exhibits significantly

lower affinity for other mGlu receptors, as well as for NMDA and AMPA receptors, highlighting

its selectivity. Due to its ability to counteract excessive glutamate signaling, 3-MATIDA
demonstrates neuroprotective effects in various in vitro and in vivo models of neuronal

damage.

Table 2: In Vitro Pharmacology of 3-MATIDA
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Target Activity IC₅₀ Value Source

rat mGlu₁ₐ Antagonist 6.3 µM

mGlu₅ Antagonist > 300 µM

mGlu₂ Antagonist > 300 µM

mGlu₄ₐ Antagonist > 300 µM

NMDA Receptor Antagonist 250 µM

AMPA Receptor Antagonist 250 µM

Signaling Pathway of mGluR1 Antagonism
Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that, upon

activation by glutamate, initiates a signaling cascade through Gαq. This leads to the activation

of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on

the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG

activates protein kinase C (PKC). As a competitive antagonist, 3-MATIDA binds to the

glutamate binding site on mGluR1, preventing its activation and thereby inhibiting this

downstream signaling pathway.
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Figure 1. mGluR1 signaling pathway and inhibition by 3-MATIDA.

Synthesis of 3-MATIDA
The synthesis of (+)- and (-)-3-MATIDA is achieved through a stereoselective Ugi four-

component condensation reaction. This one-pot reaction involves the combination of an

aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylaminoamide. For

the synthesis of 3-MATIDA, the key starting materials would be 4-methyl-5-formylthiophene-2-

carboxylic acid, a chiral amine (to induce stereoselectivity), a source of ammonia, and an

isocyanide.

Representative Experimental Protocol for
Stereoselective Ugi Condensation
The following is a generalized protocol for the stereoselective Ugi condensation to produce an

α-amino acid derivative like 3-MATIDA. The specific reactants and conditions for 3-MATIDA
would need to be optimized based on the original literature.
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Imine Formation: In a suitable solvent (e.g., methanol), the aldehyde component (4-methyl-5-

formylthiophene-2-carboxylic acid) is reacted with a chiral amine (e.g., (R)- or (S)-α-

phenylethylamine) to form the corresponding chiral imine.

Addition of Isocyanide and Carboxylic Acid: To the solution containing the imine, the

isocyanide (e.g., tert-butyl isocyanide) and the carboxylic acid component (in this case, the

thiophene starting material is also the carboxylic acid) are added.

Reaction: The reaction mixture is stirred at room temperature for a specified period (typically

24-72 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC)

or other analytical techniques.

Work-up and Purification: The solvent is removed under reduced pressure. The resulting

crude product is then purified using standard techniques such as column chromatography or

recrystallization to yield the diastereomeric Ugi products.

Hydrolysis: The chiral auxiliary and the isocyanide-derived amide are hydrolyzed under

acidic or basic conditions to yield the final α-amino acid, (+)- or (-)-3-MATIDA.
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Figure 2. Experimental workflow for the synthesis of 3-MATIDA.

Conclusion
3-MATIDA is a valuable research tool for studying the physiological and pathological roles of

the mGluR1 receptor. Its high selectivity and demonstrated neuroprotective effects make it a

compound of interest for the potential development of therapeutic agents for neurological

disorders characterized by excessive glutamatergic neurotransmission. This guide provides

core technical information to support further research and development efforts involving this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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